molecular formula C6H7Br2N3OS B2674714 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide CAS No. 1174229-36-7

2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide

Cat. No.: B2674714
CAS No.: 1174229-36-7
M. Wt: 329.01
InChI Key: SDGXLJXEVIAQEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This compound is known for its potential biological activities and is used in various scientific research applications. The molecular formula of this compound is C6H5N3OS.2BrH, and it has a molecular weight of 329.02 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide typically involves the annulation of a pyridine ring to a thiazole core. One common method includes the reaction of 2-aminothiazole with a suitable pyridine derivative under specific conditions . The reaction conditions often involve the use of solvents like ethanol and catalysts such as iodine or other halogens .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide include:

Uniqueness

The uniqueness of this compound lies in its fused thiazole-pyridine core, which provides multiple reactive sites for chemical modifications. This structural feature enables the synthesis of a wide range of derivatives with diverse biological activities .

Properties

IUPAC Name

2-amino-4H-[1,3]thiazolo[5,4-b]pyridin-5-one;dihydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS.2BrH/c7-6-8-3-1-2-4(10)9-5(3)11-6;;/h1-2H,(H2,7,8)(H,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGXLJXEVIAQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1N=C(S2)N.Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Br2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.